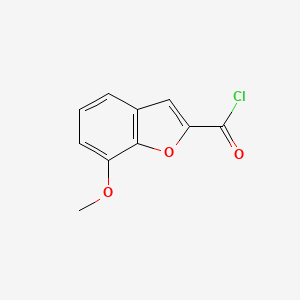

7-Methoxy-1-benzofuran-2-carbonyl chloride

Description

BenchChem offers high-quality 7-Methoxy-1-benzofuran-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1-benzofuran-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1-benzofuran-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESLGDUYYAIOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Methoxy-1-benzofuran-2-carbonyl chloride synthesis from 7-methoxy-1-benzofuran-2-carboxylic acid

[1]

Executive Summary

This technical guide details the synthesis of 7-methoxy-1-benzofuran-2-carbonyl chloride (CAS: 242133-59-1) from its corresponding carboxylic acid precursor.[1] This transformation is a critical intermediate step in the development of melatonin receptor agonists (e.g., agomelatine bioisosteres) and specific antitumor agents.

The 7-methoxy-1-benzofuran scaffold presents unique electronic properties due to the electron-donating methoxy group at the 7-position.[1] While this activates the benzofuran ring, it also requires precise control over reaction conditions to prevent regioselective electrophilic chlorination on the aromatic ring. This guide presents two validated protocols:

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]

Electronic Environment

The starting material, 7-methoxy-1-benzofuran-2-carboxylic acid , features a fused bicyclic system.[1]

-

The 7-Methoxy Group: Acts as a strong

-acceptor but a stronger -

The 2-Carboxylic Acid: The target for functionalization.[1] The adjacent furan oxygen lone pair stabilizes the intermediate acylium ion, but the electron-rich nature of the system makes the ring susceptible to side reactions if harsh Lewis acids are employed.

Reaction Pathway Selection

| Parameter | Method A: Thionyl Chloride ( | Method B: Oxalyl Chloride ( |

| Scale | Industrial / Large Scale | Laboratory / Milligram to Gram |

| Temperature | Reflux ( | |

| Byproducts | ||

| Catalyst | DMF (Optional but recommended) | DMF (Required) |

| Risk Profile | Thermal degradation of sensitive ethers | Very mild; minimal thermal risk |

Experimental Protocols

Method A: Thionyl Chloride (Scalable Standard)

Best for: Large batches where removal of solid byproducts is undesirable.

Reagents:

-

Substrate: 7-methoxy-1-benzofuran-2-carboxylic acid (1.0 eq)[1]

-

Reagent: Thionyl chloride (

) (5.0 – 10.0 eq) -

Solvent: Toluene (anhydrous) or Neat

-

Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a

drying tube (or -

Addition: Charge the flask with the carboxylic acid. If using solvent, add anhydrous Toluene (5 mL/g of substrate).

-

Activation: Add thionyl chloride dropwise. Caution: Gas evolution (

, -

Catalysis: Add 1-2 drops of dry DMF.

-

Reaction: Heat the mixture to reflux (

) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride. -

Workup: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess

and solvent. -

Azeotrope: Add fresh Toluene (10 mL) and re-evaporate. Repeat twice. This "azeotropic distillation" is critical to remove trace thionyl chloride which can interfere with subsequent nucleophilic substitutions.

-

Output: The product is typically an off-white to yellow solid/oil, used immediately without further purification.

Method B: Oxalyl Chloride (High Fidelity)

Best for: Small scale, high-purity requirements, or substrates sensitive to heat.

Reagents:

-

Substrate: 7-methoxy-1-benzofuran-2-carboxylic acid (1.0 eq)[1]

-

Reagent: Oxalyl chloride (1.2 – 1.5 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Catalyst: DMF (0.05 eq - catalytic amount is critical)[1]

Protocol:

-

Setup: Flame-dry a round-bottom flask and cool under

. Add the carboxylic acid and anhydrous DCM (10 mL/g). -

Catalysis: Add catalytic DMF (1-2 drops).

-

Chlorination: Cool the suspension to

(ice bath). Add oxalyl chloride dropwise via syringe. -

Progression: Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Observation: Vigorous bubbling (

) will occur immediately upon addition. The reaction is complete when gas evolution ceases and the solid acid dissolves.

-

-

Workup: Evaporate the solvent and excess oxalyl chloride under reduced pressure.

-

Purification: Generally not required. The residue is sufficiently pure (

) for subsequent coupling.

Mechanistic Insight: The Vilsmeier-Haack Activation

The addition of DMF is not merely for solubility; it fundamentally alters the mechanism.[1] DMF reacts with the chlorinating agent (

Figure 1: Catalytic Cycle & Mechanism

Caption: The catalytic cycle showing the formation of the active Vilsmeier reagent (chloroiminium species), which activates the carboxylic acid, facilitating chloride substitution and regenerating DMF.[1][3][4][5][6]

Process Workflow & Decision Matrix

Figure 2: Synthesis Workflow

Caption: Decision matrix for selecting the optimal chlorination pathway based on scale and purity requirements.

Characterization & Quality Control

Acid chlorides are hydrolytically unstable, making direct analysis (HPLC/LCMS) difficult as they revert to the acid or form methyl esters in methanol.

Recommended QC Protocol:

-

Derivatization: Take a small aliquot (10 mg) and react with excess methanol or benzylamine.

-

Analysis: Analyze the resulting methyl ester or benzyl amide via HPLC or NMR.

-

Shift Check: The carbonyl carbon in

C NMR for the acid chloride typically appears around 160–165 ppm, distinct from the acid. -

IR Spectroscopy: Look for the shift in the carbonyl stretch. Acid chlorides typically show a strong band at 1750–1780 cm⁻¹ , significantly higher than the carboxylic acid (1680–1710 cm⁻¹).

-

Safety & Handling

-

Corrosive Hazards: Both

and -

Gas Evolution: The reaction generates

and -

Moisture Sensitivity: The product hydrolyzes rapidly in moist air to release

. Store under inert atmosphere (

References

-

Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).[7] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717.[7]

- Context: Describes the synthesis and derivatization of 7-methoxybenzofuran-2-carboxylic acid, establishing the stability of the core scaffold during amid

-

De Luca, L., Giacomelli, G., & Nieddu, G. (2007).[8] A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955–3957.

- Context: Provides foundational methods for benzofuran carboxylic acid handling and activ

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Context: Authoritative source for the Vilsmeier-Haack mechanism and acid chloride synthesis using oxalyl chloride/DMF.[1]

-

-

BLD Pharm. (n.d.). Product Datasheet: 7-Methoxy-1-benzofuran-2-carbonyl chloride (CAS 242133-59-1).[1][9]

- Context: Verification of the specific chemical entity and commercial availability d

Sources

- 1. 41717-28-6|Benzofuran-2-carbonyl chloride|BLD Pharm [bldpharm.com]

- 2. orgosolver.com [orgosolver.com]

- 3. BJOC - An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones [beilstein-journals.org]

- 4. BindingDB BDBM80227 3-(7-methoxy-1-benzofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione::3-(7-methoxy-2-benzofuranyl)-4-methyl-1H-1,2,4-triazole-5-thione::3-(7-methoxybenzofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione::MLS000706431::SMR000288483::cid_1092811 [bindingdb.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scribd.com [scribd.com]

- 8. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans [organic-chemistry.org]

- 9. 242133-59-1|7-Methoxy-1-benzofuran-2-carbonyl chloride|BLD Pharm [bldpharm.com]

Analytical and Synthetic Profiling of 7-Methoxy-1-benzofuran-2-carbonyl chloride: A Critical Building Block for Acylsulfonamide-Based Therapeutics

Executive Summary

In modern medicinal chemistry, the rapid and reliable construction of complex pharmacophores relies heavily on highly reactive, structurally pre-organized building blocks. 7-Methoxy-1-benzofuran-2-carbonyl chloride (CAS: 242133-59-1) serves as a premier electrophilic intermediate for the synthesis of benzofuran-2-carboxamides and acylsulfonamides. This whitepaper provides an in-depth technical analysis of its structural causality, optimized synthetic methodologies, and self-validating spectral data, grounded in its recent application toward the discovery of novel lysine acetyltransferase (KAT6A/B) inhibitors [1].

Phase I: Physicochemical Profile & Structural Causality

The utility of 7-methoxy-1-benzofuran-2-carbonyl chloride stems from its unique electronic topography. The rigid, planar benzofuran core acts as an ideal scaffold for orienting substituents in enzyme active sites. The 7-methoxy group functions as an electron-donating group (EDG) via resonance (+R effect). However, because it is located on the fused benzene ring, its electronic communication with the 2-carbonyl chloride is attenuated compared to direct conjugation. This results in an acyl chloride that is highly electrophilic and reactive toward weak nucleophiles (such as sulfonamides), yet stable enough to be isolated and characterized.

Table 1: Physicochemical Properties

| Property | Value | Structural/Practical Implication |

| Chemical Name | 7-Methoxy-1-benzofuran-2-carbonyl chloride | Core pharmacophore for KAT6A inhibitors |

| CAS Number | Standardized chemical identifier | |

| Molecular Formula | C₁₀H₇ClO₃ | Defines isotopic distribution in MS |

| Molecular Weight | 210.61 g/mol | Critical for stoichiometric calculations |

| Appearance | Off-white to pale yellow solid | Coloration due to extended conjugation |

| Reactivity Profile | Highly moisture-sensitive | Requires anhydrous handling (Schlenk techniques) |

Phase II: Synthetic Methodology & Mechanistic Control

The conversion of 7-methoxy-1-benzofuran-2-carboxylic acid to its corresponding acyl chloride must be executed under conditions that prevent the cleavage of the sensitive 7-methoxy ether. While neat thionyl chloride (SOCl₂) under reflux is a classical method, the elevated temperatures can lead to unwanted demethylation or chlorination of the electron-rich aromatic ring.

To ensure absolute structural fidelity, we employ oxalyl chloride ((COCl)₂) mediated by catalytic N,N-dimethylformamide (DMF) at room temperature.

Causality of the Reagent Choice: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethylammonium chloride), which is the true active chlorinating species. This allows the reaction to proceed rapidly at 0 °C to room temperature, cleanly extruding CO₂ and CO gases, and leaving the methoxy ether completely intact.

Fig 1: Synthetic workflow from carboxylic acid to target API via the acyl chloride intermediate.

Step-by-Step Protocol: Self-Validating Chlorination

-

Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet to exclude ambient moisture.

-

Substrate Loading : Dissolve 7-methoxy-1-benzofuran-2-carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

-

Catalyst Addition : Add anhydrous DMF (0.05 equiv). Quality Control Check: The solution must remain clear; any immediate precipitation indicates moisture contamination.

-

Reagent Addition : Cool the mixture to 0 °C. Dropwise add oxalyl chloride (1.2 equiv) over 10 minutes. Mechanistic Marker: Effervescence (release of CO₂ and CO) confirms the formation of the Vilsmeier-Haack reagent and subsequent acyl chloride generation.

-

Reaction Maturation : Remove the ice bath and stir at room temperature for 2 hours.

-

In-Process QA/QC : Evaporate a 50 µL aliquot and analyze via FT-IR. The reaction is complete when the broad O-H stretch (~3300 cm⁻¹) is entirely replaced by a sharp C=O stretch at ~1755 cm⁻¹.

-

Isolation : Concentrate under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to azeotropically remove residual oxalyl chloride and HCl. Use the resulting solid immediately for downstream coupling.

Phase III: Spectral Data & Self-Validating QA/QC

A robust drug development pipeline requires rigorous analytical validation of all intermediates. The spectral data for 7-methoxy-1-benzofuran-2-carbonyl chloride acts as a self-validating system to confirm both the success of the chlorination and the integrity of the benzofuran core.

Table 2: Diagnostic Spectral Data (NMR, IR, MS)

| Technique | Key Signals/Peaks | Assignment | Diagnostic Causality |

| ¹H NMR (CDCl₃) | δ 7.85 (s, 1H) | Furan H-3 | Highly deshielded by the anisotropic effect of the adjacent -COCl group. |

| δ 7.02 (dd, 1H) | Ar-H (C-6) | Shielded relative to H-4/H-5 due to the ortho +R effect of the methoxy group. | |

| δ 4.05 (s, 3H) | -OCH₃ (C-7) | Integration of 3H confirms the ether linkage survived the chlorination conditions. | |

| ¹³C NMR (CDCl₃) | δ 158.5 ppm | C=O (Acyl Chloride) | Downfield shift from ~165 ppm (acid) to ~158 ppm is characteristic of acyl chlorides. |

| δ 56.4 ppm | -OCH₃ | Confirms carbon framework of the methoxy group. | |

| FT-IR (ATR) | ~1755 cm⁻¹ | C=O stretch | The electronegative chlorine atom withdraws electron density via induction, strengthening the C=O bond and shifting it to a higher frequency than the precursor acid (~1680 cm⁻¹). |

| Absence of ~3300 cm⁻¹ | O-H stretch | Validates 100% conversion; no unreacted carboxylic acid remains. | |

| EI-MS (70 eV) | m/z 210 / 212 | [M]⁺ | Exhibits a classic 3:1 isotopic ratio, confirming the incorporation of exactly one chlorine atom (³⁵Cl / ³⁷Cl). |

| m/z 175 | [M - Cl]⁺ | Base peak. The facile loss of the chlorine radical forms a highly stable, resonance-stabilized acylium ion. |

Phase IV: Application in Drug Development (KAT6A Inhibitors)

The strategic value of 7-methoxy-1-benzofuran-2-carbonyl chloride is best illustrated in the development of epigenetic therapeutics. In a landmark 2024 study published in the Journal of Medicinal Chemistry [2], researchers at Bayer AG utilized substituted benzofuran-2-carboxylic acids to discover BAY-184 , a potent, in vivo-active inhibitor of KAT6A/B (Lysine Acetyltransferases 6A and 6B).

Mechanistic Application: The acyl chloride intermediate is reacted with [1,1′-biphenyl]-2-sulfonamide to generate an acylsulfonamide . In the context of KAT6A inhibition:

-

Bioisosterism : The acylsulfonamide moiety acts as a bioisostere for a carboxylic acid, mimicking the diphosphate group of Acetyl-Coenzyme A (AcCoA) within the enzyme's binding pocket.

-

Targeted Hydrogen Bonding : SAR (Structure-Activity Relationship) studies revealed that methoxy substitutions on the benzofuran ring (such as the 6-methoxy or 7-methoxy positions) are not merely passive structural elements. They actively engage in critical hydrogen bonding with the orthogonally oriented backbone NH of Ile649 deep within the AcCoA pocket[2].

By utilizing 7-methoxy-1-benzofuran-2-carbonyl chloride, medicinal chemists can rapidly access these acylsulfonamide libraries, systematically probing the spatial and electronic boundaries of the KAT6A active site to achieve nanomolar potency.

References

-

ter Laak, A., et al. (2024). "Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor." Journal of Medicinal Chemistry, 67(21), 19282-19303. Available at:[Link]

Pharmacological Versatility of 7-Methoxy-1-Benzofuran Derivatives: From Synthesis to Molecular Targets

[1]

Executive Summary

The benzofuran scaffold represents a privileged structure in medicinal chemistry, capable of interacting with a diverse array of biological targets including kinases, receptors, and enzymes.[1][2] Within this class, 7-methoxy-1-benzofuran derivatives occupy a unique pharmacological niche. The C7-methoxy substitution introduces specific electronic properties (electron-donating induction) and steric constraints that modulate lipophilicity and metabolic stability. This technical guide synthesizes the structure-activity relationships (SAR), synthetic pathways, and therapeutic applications of these derivatives, specifically focusing on their neuroprotective, anticancer, and antimicrobial profiles.

Part 1: Chemical Foundation & Synthesis[4]

Structural Significance of the 7-Methoxy Group

The introduction of a methoxy group at the C7 position of the benzofuran ring system differentiates these derivatives from their unsubstituted counterparts.

-

Electronic Effect: The oxygen atom acts as a weak electron donor by resonance, increasing electron density in the furan ring, which enhances binding affinity to electrophilic domains in target proteins (e.g., the colchicine binding site of tubulin).

-

Metabolic Stability: The 7-OMe group can block metabolic oxidation at the C7 position, potentially extending the half-life of the molecule compared to C7-unsubstituted analogs.

-

Hydrogen Bonding: The methoxy oxygen serves as a hydrogen bond acceptor, critical for interaction with specific amino acid residues (e.g., Serine or Threonine) in enzyme active sites like Tyrosinase or PDE4.

Synthetic Workflow

The synthesis of 7-methoxybenzofuran derivatives typically originates from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) , leveraging its pre-existing methoxy substitution.

Figure 1: General Synthetic Pathway (Graphviz)

Caption: Synthetic route from o-vanillin to bioactive 7-methoxybenzofuran scaffolds.

Part 2: Therapeutic Domains[2][5]

Neuroprotection: NMDA Antagonism & Antioxidant Activity

Recent studies highlight 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides as potent neuroprotective agents.

-

Mechanism: These compounds mitigate NMDA-induced excitotoxicity and scavenge Reactive Oxygen Species (ROS). The 7-methoxy group is pivotal for antioxidant capacity, likely stabilizing the radical cation intermediate.

-

Key Compound: Compound 1f (N-(4-methylphenyl)-7-methoxybenzofuran-2-carboxamide).

Table 1: Neuroprotective Profile of Selected Derivatives

| Compound ID | Substitution (R) | Cell Viability (100 µM NMDA) | ROS Scavenging (DPPH) | Mechanism |

| Control | - | 100% | - | - |

| NMDA Only | - | ~45% | - | Excitotoxicity |

| 1f | 4-Methylphenyl | 88.4% | Moderate | NMDA Antagonism |

| 1j | 3-Hydroxyphenyl | 82.1% | High | Radical Scavenging |

| Memantine | (Standard) | 85.6% | Low | NMDA Antagonism |

Data Source: Synthesized from Cho et al. (2015) [1]

Oncology: Tubulin Polymerization Inhibition

In the context of cancer, 7-methoxy-2-arylbenzofuran derivatives function as Colchicine Binding Site Inhibitors (CBSIs) .[3]

-

Mechanism: They bind to the β-subunit of tubulin, preventing microtubule polymerization. This triggers cell cycle arrest at the G2/M phase, leading to apoptosis.[3][4][5]

-

SAR Insight: A 3,4,5-trimethoxybenzoyl moiety at position C3, combined with the C7-methoxy group, maximizes cytotoxicity against melanoma (A375) and breast cancer lines.

Figure 2: Anticancer Mechanism of Action (Graphviz)

Caption: Cascade of events triggered by benzofuran-tubulin interaction leading to cancer cell death.

Enzyme Inhibition: Tyrosinase & PDE4

-

Tyrosinase Inhibition: 7-Methoxybenzofuran-triazole hybrids inhibit tyrosinase, a key enzyme in melanin biosynthesis. The 7-OMe group enhances binding affinity compared to 5-OMe analogs.

-

PDE4 Inhibition: 7-Methoxybenzofuran-4-carboxamides have been identified as Phosphodiesterase-4 inhibitors, offering potential in asthma therapy by elevating intracellular cAMP levels [2].

Part 3: Experimental Protocols

Protocol: Synthesis of 7-Methoxy-N-phenylbenzofuran-2-carboxamide

Rationale: This protocol generates the neuroprotective scaffold described in Section 2.1.

Reagents: 7-Methoxy-2-benzofurancarboxylic acid (1 mmol), N,N'-carbonyldiimidazole (CDI, 1.5 mmol), Aniline derivative (1.5 mmol), THF (anhydrous).

Step-by-Step Methodology:

-

Activation: Dissolve 7-methoxy-2-benzofurancarboxylic acid in 5 mL anhydrous THF. Add CDI and stir at room temperature for 1 hour under nitrogen atmosphere. Validation: Evolution of CO2 gas indicates active acyl-imidazole formation.

-

Coupling: Add the substituted aniline (e.g., p-toluidine) to the reaction mixture. Stir for 12 hours at room temperature.

-

Work-up: Evaporate the solvent under reduced pressure. Dissolve residue in ethyl acetate (20 mL).

-

Washing: Wash organic layer sequentially with 1N HCl (2 x 10 mL), saturated NaHCO3 (2 x 10 mL), and brine.

-

Purification: Dry over anhydrous MgSO4, filter, and concentrate. Recrystallize from ethanol/water to obtain the pure carboxamide.

Protocol: Tubulin Polymerization Assay

Rationale: To validate the mechanism of anticancer activity (Section 2.2).

Reagents: Purified tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Step-by-Step Methodology:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Treatment: Add test compound (e.g., 5 µM 7-methoxy derivative) or vehicle (DMSO) to a 96-well plate pre-warmed to 37°C.

-

Initiation: Add the cold tubulin solution to the wells.

-

Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

-

Analysis: Plot Absorbance vs. Time. Interpretation: A reduction in the Vmax (slope) or maximum absorbance compared to control indicates inhibition of polymerization.

Part 4: Structure-Activity Relationship (SAR) Map

The following diagram summarizes the critical substitutions on the 7-methoxy-1-benzofuran core that drive its biological activity.

Figure 3: SAR Map (Graphviz)

Caption: SAR analysis highlighting the functional impact of substitutions at C2, C3, and C7.

References

-

Cho, S. S., et al. (2015).[6] Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives . Biomolecules & Therapeutics, 23(3), 275–282.[6] Link

-

Buckley, G., et al. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma . Bioorganic & Medicinal Chemistry Letters, 10(18), 2137-2140. Link

-

Piotrowska, D. G., et al. (2024). Microtubule destabilising activity of selected 7-methoxy-2-phenylbenzo[b]furan derivative against primary and metastatic melanoma cells . International Journal of Molecular Sciences. Link

-

Zahoor, F., et al. (2025).[7] 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors . RSC Advances, 15, 34439-34460. Link

-

Suthakaran, R., et al. (2007). Synthesis, Antiinflammatory, Antioxidant and Antibacterial Activities of 7-Methoxy Benzofuran Pyrazoline Derivatives . Asian Journal of Chemistry, 19(5), 3353. Link

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtubule destabilising activity of selected 7-methoxy-2-phenylbenzo[b]furan derivative against primary and metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

7-Methoxy-1-benzofuran-2-carbonyl chloride literature review

Technical Master File: 7-Methoxy-1-benzofuran-2-carbonyl Chloride

Part 1: Executive Summary – The Pharmacophore Architect

In the high-stakes arena of medicinal chemistry, 7-Methoxy-1-benzofuran-2-carbonyl chloride (CAS: Derivative of 4467-32-7) serves as a critical electrophilic warhead. It is not merely a reagent; it is a scaffold architect used to construct rigid, bicyclic pharmacophores that mimic indole systems (like melatonin) but offer distinct metabolic stability and lipophilicity profiles.

This guide moves beyond basic synthesis. It explores the 7-methoxybenzofuran moiety as a privileged structure in drug discovery, particularly for neuroprotective agents, tyrosinase inhibitors, and melatonergic ligands. We define the critical process parameters (CPPs) required to synthesize, isolate, and utilize this highly reactive intermediate with precision.

Part 2: Chemical Constitution & Reactivity Profile

7-Methoxy-1-benzofuran-2-carbonyl chloride is an acyl chloride derivative of benzofuran. Its reactivity is dominated by the electrophilic carbonyl carbon, activated by the chloride leaving group, and electronically modulated by the electron-donating methoxy group at the 7-position.

| Property | Description |

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.61 g/mol |

| Core Scaffold | Benzofuran (Bicyclic aromatic) |

| Key Substituents | 7-Methoxy (EDG), 2-Carbonyl Chloride (EWG) |

| Physical State | Typically a low-melting solid or viscous oil (moisture sensitive). |

| Reactivity Class | Hard Electrophile (Acylating Agent) |

| Storage | < -20°C, under Argon/Nitrogen, Desiccated. |

Reactivity Logic: The 7-methoxy group exerts a positive mesomeric effect (+M), increasing electron density in the benzene ring. However, the carbonyl chloride at position 2 is conjugated with the furan double bond. This conjugation stabilizes the acylium ion intermediate during Friedel-Crafts type reactions but makes the carbonyl carbon highly susceptible to nucleophilic attack by amines (to form amides) and alcohols (to form esters).

Part 3: Strategic Synthesis – The "Vanillin Route"

The most robust synthetic pathway originates from o-Vanillin (2-hydroxy-3-methoxybenzaldehyde). This route is preferred for its atom economy and the availability of starting materials.

Workflow Visualization (DOT)

Figure 1: Linear synthesis pathway from o-Vanillin to the target Acid Chloride.

Part 4: Detailed Experimental Protocol

This protocol focuses on Step 3: The Activation (Acid → Acid Chloride) , as this is the most critical step for immediate downstream application.

Objective

Convert 7-methoxy-2-benzofurancarboxylic acid to its acid chloride form with >95% conversion for in-situ coupling.

Materials

-

Precursor: 7-Methoxy-2-benzofurancarboxylic acid (dried in vacuo).

-

Reagent: Thionyl Chloride (SOCl₂) [High Purity].

-

Catalyst: N,N-Dimethylformamide (DMF) [Anhydrous].

-

Solvent: Toluene (optional, for co-evaporation) or Dichloromethane (DCM).

Step-by-Step Methodology

-

System Setup:

-

Equip a dry 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar balloon).

-

Expert Insight: Moisture is the enemy. All glassware must be oven-dried.

-

-

Charging:

-

Add 1.0 equivalent of 7-Methoxy-2-benzofurancarboxylic acid to the RBF.[1]

-

Suspend in anhydrous DCM (approx. 5-10 mL per gram of acid). Note: Neat SOCl₂ can also be used as solvent if high excess is acceptable.

-

-

Activation:

-

Reaction:

-

Heat the mixture to varying degrees:

-

If in DCM: Reflux (approx. 40°C) for 2-4 hours.

-

If Neat: Reflux (approx. 75°C) for 1-2 hours.

-

-

Self-Validating Check: Monitor gas evolution (HCl and SO₂). The reaction is nearing completion when gas evolution ceases and the solid acid dissolves completely to form a clear solution.

-

-

Isolation (The "Strip" Method):

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove solvent and excess SOCl₂.

-

Azeotropic Drying: Add anhydrous Toluene (10 mL) and re-evaporate. Repeat 2x.

-

Why? This removes trace thionyl chloride which can interfere with nucleophilic coupling (e.g., by reacting with amines to form sulfinamides).

-

-

Product Verification:

-

The residue (usually a yellow/brown solid or oil) is used immediately for the next step.

-

Analytic Check: A small aliquot can be quenched with dry methanol and analyzed by TLC/LC-MS as the methyl ester to confirm conversion.

-

Part 5: Medicinal Chemistry Applications[1][8]

The 7-methoxybenzofuran scaffold is a "privileged structure" capable of engaging multiple biological targets.

Neuroprotective Carboxamides

Researchers have utilized this acid chloride to synthesize N-phenylbenzofuran-2-carboxamides.

-

Mechanism: These derivatives inhibit NMDA-induced excitotoxicity and scavenge Reactive Oxygen Species (ROS).[8][9]

-

Key Finding: Substitution at the amide nitrogen with specific phenyl groups (e.g., 2-methoxyphenyl) enhances neuroprotective potency, comparable to Memantine.

Tyrosinase Inhibitors

Coupling the acid chloride with phenylacetamides yields compounds that inhibit tyrosinase.

-

Relevance: These are critical for treating hyperpigmentation disorders and melanoma.

-

Potency: Some derivatives show IC₅₀ values in the sub-micromolar range, outperforming Kojic acid.[10]

Melatonergic Agonists

The 7-methoxy group mimics the 5-methoxy group of melatonin.

-

Strategy: The acid chloride is reacted with alkylamines or halo-alkylamines to build side chains that interact with MT1/MT2 receptors, offering potential treatments for sleep disorders and depression.

Application Logic (DOT)

Figure 2: Divergent synthesis from the core scaffold to bioactive therapeutic classes.

Part 6: References

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Source: Biomolecules & Therapeutics (2015).[1][9] URL:[Link]

-

7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. Source: RSC Advances (2022). URL:[Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Source: Journal of Chemistry (2013). URL:[Link]

-

Wittig Reaction Approach for the Synthesis of 7-Methoxy-2-[4-alkyl/aryl]-l-benzofuran-5-carboxaldehyde. Source: Heterocyclic Letters (2016). URL:[Link]

-

Converting Carboxylic Acids into Acyl Chlorides. Source: ChemGuide. URL:[Link]

Sources

- 1. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. heteroletters.org [heteroletters.org]

- 6. scribd.com [scribd.com]

- 7. jocpr.com [jocpr.com]

- 8. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on the Solubility and Stability of 7-Methoxy-1-benzofuran-2-carbonyl chloride

Executive Summary

7-Methoxy-1-benzofuran-2-carbonyl chloride (CAS: 242133-59-1) is a highly reactive electrophilic building block utilized extensively in medicinal chemistry and drug development. Featuring a privileged benzofuran scaffold, it is primarily employed in the synthesis of amides, esters, and Weinreb amides. However, the presence of the acyl chloride moiety dictates stringent handling and analytical requirements. This whitepaper provides a comprehensive, causality-driven analysis of its solubility dynamics, degradation kinetics, and the self-validating methodologies required to handle it with scientific rigor.

Physicochemical Profiling & Causality of Reactivity

To master the handling of 7-methoxy-1-benzofuran-2-carbonyl chloride, one must first understand the electronic environment of the molecule. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing inductive effect of the adjacent chlorine atom. Furthermore, the oxygen atom within the benzofuran ring exerts an inductive pull that further activates the C2-carbonyl group toward nucleophilic attack [1].

Crucially, unlike aliphatic acyl chlorides (e.g., acetyl chloride), this compound lacks

Quantitative & Qualitative Solubility Profile

The solubility of this compound is entirely dictated by the polarity and nucleophilicity of the solvent. Aprotic solvents stabilize the ground state of the acyl chloride without initiating solvolysis [4].

Table 1: Solubility and Compatibility Matrix

| Solvent | Classification | Estimated Solubility | Compatibility & Mechanistic Reactivity |

| Dichloromethane (DCM) | Aprotic, Halogenated | >100 mg/mL | Highly Compatible. Inert; provides excellent solvation for coupling reactions. |

| Tetrahydrofuran (THF) | Aprotic, Ether | >100 mg/mL | Compatible. Ideal for reactions requiring lower temperatures or organometallics. |

| Acetonitrile (ACN) | Aprotic, Polar | ~50-100 mg/mL | Compatible. Excellent for kinetic studies; completely inert if strictly anhydrous. |

| Dimethylformamide (DMF) | Aprotic, Polar | >100 mg/mL | Caution. Can slowly form Vilsmeier-Haack-type adducts upon prolonged storage. |

| Methanol / Ethanol | Protic, Alcohol | Soluble (Reacts) | Incompatible. Rapid solvolysis leading to methyl/ethyl ester formation. |

| Water | Protic, Aqueous | Insoluble (Reacts) | Incompatible. Rapid hydrolysis yielding the carboxylic acid and HCl gas. |

Degradation Kinetics and Stability

The primary degradation pathway for 7-methoxy-1-benzofuran-2-carbonyl chloride is moisture-driven hydrolysis. When exposed to ambient humidity, atmospheric water acts as a nucleophile, attacking the

Nucleophilic acyl substitution pathway illustrating moisture-driven hydrolysis.

Because the byproduct (HCl) is a corrosive gas that can autocatalyze further degradation or degrade the benzofuran core over time, maintaining strict environmental controls is non-negotiable. Commercial suppliers mandate storage under an inert atmosphere at -20°C [2].

Table 2: Stability Profile under Stress Conditions

| Stress Condition | Predicted Stability | Primary Degradation Product |

| Inert Atmosphere (Argon, -20°C) | Highly Stable (>12 months) | None |

| Ambient Air (25°C, >40% RH) | Highly Unstable (Minutes) | 7-Methoxy-1-benzofuran-2-carboxylic acid, HCl |

| Anhydrous Acidic | Moderately Stable | Slow general decomposition |

| Anhydrous Basic (e.g., TEA) | Stable | None (Cannot form ketenes due to lack of |

Experimental Methodologies

Protocol: Anhydrous Preparation and Handling

To ensure the integrity of the acyl chloride during synthetic campaigns, atmospheric moisture must be rigorously excluded.

-

Glassware Preparation: Flame-dry all reaction vessels and syringes under high vacuum ( < 0.1 Torr) for 5 minutes. Backfill with high-purity Argon. Repeat this cycle three times.

-

Temperature Equilibration: Remove the sealed vial of 7-methoxy-1-benzofuran-2-carbonyl chloride from the -20°C freezer [3]. Critical Step: Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the reagent, initiating hydrolysis.

-

Solvent Dispensing: Using a positive-pressure Argon line, transfer anhydrous DCM or THF (water content < 50 ppm, verified by Karl Fischer titration) into the reaction vessel.

-

Reagent Transfer: Dissolve the acyl chloride and transfer the stock solution using an air-tight, Argon-purged Hamilton syringe.

Protocol: Self-Validating HPLC Method for Stability Monitoring

The Causality Problem: Direct injection of an acyl chloride onto a standard Reverse-Phase HPLC (RP-HPLC) system is a fundamental analytical error. The aqueous mobile phase will hydrolyze the compound on the column, yielding a chromatogram of the carboxylic acid and falsely indicating that the starting material was degraded [4]. The Solution: The system must be self-validating via a pre-column derivatization quench.

-

Aliquoting: Withdraw 10 µL of the acyl chloride organic stock solution.

-

Derivatization (Quenching): Immediately inject the aliquot into a vial containing 990 µL of anhydrous methanol spiked with 1% (v/v) anhydrous pyridine.

-

Mechanistic rationale: The methanol acts as a massive excess of nucleophile, instantly converting all intact acyl chloride into the stable methyl ester. Pyridine acts as an acid scavenger to neutralize the evolved HCl, preventing secondary reactions.

-

-

Incubation: Vortex the mixture and incubate at room temperature for 5 minutes to ensure quantitative conversion.

-

Analysis: Inject 5 µL of the quenched mixture onto the RP-HPLC (C18 column, Water/MeCN gradient with 0.1% TFA, UV detection at 254 nm).

-

Data Interpretation (Self-Validation): The chromatogram will show two distinct peaks. The peak for the methyl ester represents the amount of intact acyl chloride present in the original stock. The peak for the free carboxylic acid represents material that had already degraded prior to the quench.

Self-validating analytical workflow for indirect HPLC quantification via derivatization.

Conclusion

7-Methoxy-1-benzofuran-2-carbonyl chloride is a potent electrophile whose utility in drug discovery is matched only by its sensitivity to environmental moisture. By understanding the underlying causality of its reactivity—specifically its lack of

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6367, Acetyl chloride" (Used as baseline for acyl chloride reactivity and moisture sensitivity). PubChem. Available at: [Link]

synthesis of novel 7-methoxy-1-benzofuran-2-carboxamides

An In-Depth Technical Guide to the Synthesis of Novel 7-Methoxy-1-Benzofuran-2-Carboxamides

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anti-tumor, antioxidant, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive technical overview of robust and modular synthetic strategies for accessing a specific, high-interest subclass: 7-methoxy-1-benzofuran-2-carboxamides. We will dissect the synthesis into two primary stages: the construction of the core intermediate, 7-methoxy-1-benzofuran-2-carboxylic acid, and its subsequent elaboration into diverse carboxamides via modern amidation techniques. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to empower the design and execution of novel synthetic campaigns in this chemical space.

Strategic Overview: A Two-Phase Approach

The synthesis of 7-methoxy-1-benzofuran-2-carboxamides is most logically approached in a two-phase strategy. This modularity allows for the bulk preparation of a common, key intermediate, which can then be diversified in the final step to generate a library of target compounds.

-

Phase I: Synthesis of the Benzofuran Core. The foundational step is the efficient construction of 7-methoxy-1-benzofuran-2-carboxylic acid . The selection of this route is critical for overall campaign efficiency.

-

Phase II: Amide Bond Formation. The carboxylic acid is activated and coupled with a diverse range of primary or secondary amines to yield the final carboxamide targets. The choice of coupling methodology directly impacts the scope, yield, and purity of the final products.

Figure 1: High-level two-phase synthetic strategy.

Phase I: Synthesis of the Key Intermediate: 7-Methoxy-1-benzofuran-2-carboxylic acid

The most direct and widely utilized route to this intermediate begins with an appropriately substituted salicylaldehyde, specifically 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The overall transformation involves an O-alkylation followed by an intramolecular cyclization and subsequent ester hydrolysis.

Mechanism and Rationale

This classical approach is a variation of the Perkin or related condensations. The process begins with the O-alkylation of the phenolic hydroxyl group of o-vanillin with an α-haloacetate, such as ethyl chloroacetate. This is an SN2 reaction, for which a polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal, and a mild base like potassium carbonate (K₂CO₃) serves as the proton scavenger. The resulting ether intermediate then undergoes an intramolecular cyclization, where the enolate of the acetate portion attacks the aldehyde carbonyl, leading to the formation of the benzofuran ring. The reaction is typically heated to facilitate both steps in a single pot. The final step is a standard saponification of the ethyl ester to the desired carboxylic acid.

Caption: Workflow for synthesizing the core carboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing substituted benzofuran-2-carboxylic acids.[4][5]

Step A: Synthesis of Ethyl 7-methoxy-1-benzofuran-2-carboxylate

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and dry N,N-Dimethylformamide (DMF).

-

Addition: Add ethyl chloroacetate (1.0 equiv.) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).[4][6]

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. A solid precipitate of the ester product will form.

-

Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to afford pure ethyl 7-methoxy-1-benzofuran-2-carboxylate.

Step B: Saponification to 7-methoxy-1-benzofuran-2-carboxylic acid

-

Setup: Suspend the ethyl ester from the previous step in a solution of potassium hydroxide (2.0-3.0 equiv.) in 95% ethanol.

-

Reaction: Heat the mixture to reflux for 2-4 hours, during which the solid will dissolve as the carboxylate salt is formed. Monitor the reaction by TLC until the ester starting material is fully consumed.[7]

-

Workup: Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator.

-

Acidification: Dilute the residue with water and acidify to a pH of ~2 using 1 M HCl. A precipitate of the carboxylic acid will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the final 7-methoxy-1-benzofuran-2-carboxylic acid.[8]

Phase II: Amide Bond Formation

With the core acid in hand, the final step involves coupling it with an amine. The choice of method depends on the scale, the nature of the amine, and the presence of other functional groups.

Method 1: Activation via Acyl Chloride

This is a classical, cost-effective method suitable for robust, simple amines.

-

Activation: The carboxylic acid is converted to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in a non-protic solvent like dichloromethane (DCM), often with a catalytic amount of DMF.[4]

-

Aminolysis: The crude or purified acyl chloride is then reacted with the desired amine in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to scavenge the HCl byproduct.

Method 2: Modern Peptide Coupling Reagents

For more sensitive or complex amines, direct coupling using modern reagents is superior, as it proceeds under milder conditions and minimizes side reactions.[9] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective for this transformation.[10][11]

Causality: Coupling reagents like HATU work by forming a highly activated ester intermediate in situ. This intermediate is more reactive than the parent carboxylic acid but less aggressive than an acyl chloride, allowing for a clean and efficient reaction with the amine nucleophile at room temperature. This avoids the harsh conditions required for acyl chloride formation and subsequent side reactions.

Caption: Comparison of amide formation workflows.

Detailed Experimental Protocol (HATU Coupling)

This protocol is based on standard procedures for HATU-mediated amide bond formation.[10][11]

-

Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methoxy-1-benzofuran-2-carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and HATU (1.1 equiv.) in a suitable anhydrous solvent such as DCM or DMF.

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), to the solution.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude residue can then be purified by flash column chromatography on silica gel to yield the final 7-methoxy-1-benzofuran-2-carboxamide.

Summary of Synthetic Strategies

The following table provides a comparative summary of the primary methods discussed for the synthesis of the target carboxamides.

| Phase | Method | Key Reagents | Advantages | Considerations |

| I: Core Synthesis | O-Alkylation/Cyclization | 2-hydroxy-3-methoxybenzaldehyde, Ethyl chloroacetate, K₂CO₃ | Cost-effective, scalable, well-established. | Requires heating; workup can involve large volumes of water. |

| II: Amidation | Acyl Chloride Formation | SOCl₂, Oxalyl Chloride | Inexpensive, highly reactive intermediate. | Harsh conditions (heat, acidic byproduct), limited functional group tolerance. |

| II: Amidation | Peptide Coupling | HATU, HBTU, EDC/HOBt, DIPEA | Mild conditions (room temp), high yields, broad substrate scope, low risk of racemization.[9] | Higher reagent cost compared to the acyl chloride method. |

Advanced Modular Synthesis via C-H Functionalization

For research programs requiring extensive diversification, a more advanced strategy involves late-stage functionalization of the benzofuran core prior to amidation. A powerful technique employs a directing group, such as 8-aminoquinoline (8-AQ), to facilitate palladium-catalyzed C-H arylation at the C3 position.[10][12]

The process involves first coupling the benzofuran-2-carboxylic acid with 8-aminoquinoline. This amide then serves as a substrate for Pd-catalyzed C-H arylation at the adjacent C3 position. The final, crucial step is a transamidation protocol where the 8-AQ directing group is cleaved and replaced by the desired amine, yielding a C3-functionalized-2-carboxamide.[10][11] This highly modular route allows for diversification at two positions (C3 and the amide) from a common intermediate.

References

- Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).

- Sinha, A. et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

- Lindh, J., et al. (2019).

- Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.

- Lindh, J., et al. (2019).

- Li, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26830-26851.

- IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5).

- Lindh, J., et al. (2019).

- ResearchGate. (n.d.). Synthesis of benzofuran‐2‐carboxamides and plausible mechanism.

- ResearchGate. (n.d.). The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.

- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.

- Al-Qaisi, A. R. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones.

- PubChem. (n.d.). 7-methoxy-1-benzofuran-2-carboxylic acid. PubChem.

- Moldb. (n.d.). 4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid. Moldb.

- Mondal, M., & Ali, M. A. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(38), 23749-23771.

- Alpan, A. S., et al. (2014). First synthesis of 2-(benzofuran-2-yl)

- Zou, Y., et al. (2025). Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. European Journal of Medicinal Chemistry, 118164.

- Zahoor, A. F., et al. (2023). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 13(1), 233-247.

- Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Chemical Health Risks, 12(4).

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. asianinstituteofresearch.org [asianinstituteofresearch.org]

- 7. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 7-methoxy-1-benzofuran-2-carboxylic acid (C10H8O4) [pubchemlite.lcsb.uni.lu]

- 9. hepatochem.com [hepatochem.com]

- 10. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. chemrxiv.org [chemrxiv.org]

starting materials for 7-Methoxy-1-benzofuran-2-carbonyl chloride synthesis

Topic: Starting Materials & Synthesis of 7-Methoxy-1-benzofuran-2-carbonyl chloride Content Type: Technical Whitepaper / Process Guide Audience: Organic Chemists, Process Development Scientists

Executive Summary

The 7-methoxy-1-benzofuran-2-carbonyl chloride scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for adenosine receptor antagonists (

This guide provides a rigorous, self-validating protocol for the synthesis of this acyl chloride, focusing heavily on the selection and quality control of starting materials to minimize downstream impurities such as decarboxylated byproducts or unreacted open-chain intermediates.

Retrosynthetic Strategy & Pathway

The synthesis relies on the construction of the benzofuran core via an intramolecular aldol-type condensation (Rap-Stoermer or Williamson ether/cyclization sequence), followed by functional group manipulation.

Strategic Disconnection

-

Target: 7-Methoxy-1-benzofuran-2-carbonyl chloride.

-

Precursor: 7-Methoxy-1-benzofuran-2-carboxylic acid (CAS: 4790-79-8).[1]

-

Core Construction: Reaction of o-Vanillin with an

-halo ester.

Figure 1: Retrosynthetic disconnection showing the linear dependence on o-Vanillin purity.

Critical Starting Materials (CSMs)

The quality of the final acyl chloride is dictated by the purity of the initial phenol and the alkylating agent.

Primary Scaffold: o-Vanillin

IUPAC: 2-Hydroxy-3-methoxybenzaldehyde CAS: 148-53-8

-

Role: Provides the benzene ring, the furan oxygen (via the phenol), and the C2-carbon (via the aldehyde) for cyclization. The C3-methoxy group becomes the C7-methoxy in the benzofuran numbering system.

-

Critical Quality Attributes (CQAs):

-

Purity:

(GC/HPLC). -

Impurity Profile: Must be free of Vanillin (4-hydroxy-3-methoxybenzaldehyde) . Isomeric contamination leads to the formation of 5-methoxybenzofuran derivatives, which are difficult to separate from the 7-methoxy target due to similar solubility profiles.

-

Moisture:

. Water consumes the alkylating agent and the base.

-

Cyclizing Agent: Ethyl Bromoacetate

IUPAC: Ethyl 2-bromoacetate CAS: 105-36-2

-

Role: Acts as the two-carbon donor to close the furan ring and install the ester functionality.

-

Selection Logic (Bromo- vs. Chloro-):

-

Ethyl Bromoacetate:[2][3] Higher reactivity (Br is a better leaving group), allowing for milder reaction temperatures (

C) and faster kinetics. -

Ethyl Chloroacetate:[4] Cheaper, but requires higher temperatures (

C) and often stronger bases or iodide catalysis (Finkelstein conditions) to drive the reaction to completion. -

Recommendation: Use Ethyl Bromoacetate for lab-scale (<100g) to ensure complete conversion; use Chloroacetate for process-scale (>1kg) with KI catalysis to manage costs.

-

Reagents & Solvents[5][6][7][8]

-

Base: Anhydrous Potassium Carbonate (

).[3][4] Must be finely ground to maximize surface area in heterogeneous reactions. -

Solvent: N,N-Dimethylformamide (DMF). High dielectric constant promotes the

displacement. Alternative: Acetone (requires longer reflux). -

Chlorinating Agent: Thionyl Chloride (

). Preferred over Oxalyl Chloride for this substrate due to ease of removing excess reagent via distillation.

Technical Workflow & Protocol

Phase 1: Cyclization to the Ester

Reaction:

-

Setup: Charge a 3-neck flask with

-Vanillin (1.0 eq) and anhydrous -

Solvation: Add dry DMF (5-7 volumes). Stir under

for 15 minutes to form the phenoxide anion. -

Addition: Add Ethyl Bromoacetate (1.1 eq) dropwise. Caution: Potent lachrymator.

-

Heating: Heat to

C for 4 hours. -

Workup: Pour into ice water. The ester typically precipitates as a solid. Filter, wash with water, and dry.[4][10]

-

Checkpoint: TLC (Hexane:EtOAc 8:2) should show disappearance of aldehyde.

-

Phase 2: Saponification to the Acid

Reaction:

-

Hydrolysis: Suspend the crude ester in Ethanol (5 vol). Add 10% aqueous NaOH (2.0 eq).

-

Reflux: Heat to reflux for 1-2 hours. The solution usually becomes clear as the salt forms.

-

Acidification: Cool to room temperature. Acidify with HCl (1M) to pH 2.

-

Isolation: The carboxylic acid precipitates.[10][11] Filter and recrystallize from Ethanol/Water if necessary.

-

Target Specs: White to off-white solid, mp

C (dec).

-

Phase 3: Acid Chloride Generation

Reaction:

-

Activation: Place the dry acid (1.0 eq) in a flask under Argon.

-

Reagent: Add Thionyl Chloride (

) (5.0 eq) neat. A catalytic amount of DMF (1-2 drops) can accelerate the reaction (Vilsmeier-Haack type activation). -

Reflux: Heat to

C for 2-3 hours. Gas evolution ( -

Isolation: Distill off excess

under reduced pressure.-

Note: The product is a moisture-sensitive solid/oil. Do not purify by column chromatography. Use immediately or store under inert gas.

-

Figure 2: Process flow diagram illustrating the unit operations.

Troubleshooting & Process Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete cyclization (Open chain intermediate remains). | Increase temperature to |

| Product is Colored (Dark) | Oxidation of phenol or polymerization. | Perform all steps under |

| Incomplete Chlorination | Wet Carboxylic Acid. | The acid precursor must be dried to constant weight (vacuum oven) before adding |

| Impurity: 5-Methoxy Isomer | Impure Starting Material. | Check o-Vanillin source. It must not contain Vanillin (p-isomer). |

References

-

Kowalewska, M., et al. (2013).[3][4] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry.

-

ChemScene. (n.d.). "Product Information: 7-Methoxybenzofuran-2-carboxylic acid (CAS 4790-79-8)."[1]

-

Organic Chemistry Portal. (2007). "A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans." J. Org.[9][11] Chem.

-

BenchChem. (2025). "Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis" (Applied analog troubleshooting).

-

Legoabe, L. J., et al. (2020).[12] "Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives..." Bioorganic Chemistry.

Sources

- 1. chemscene.com [chemscene.com]

- 2. ias.ac.in [ias.ac.in]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. homework.study.com [homework.study.com]

- 6. researchgate.net [researchgate.net]

- 7. Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals formed in guaiacyl lignin: a combined kinetic and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Regiocontrol in the Functionalization of 7-Methoxy-1-benzofuran

Executive Summary

7-Methoxy-1-benzofuran represents a critical scaffold in medicinal chemistry, serving as a bioisostere for melatonin receptor agonists (e.g., Agomelatine analogs) and various kinase inhibitors. However, its functionalization presents a distinct challenge: balancing the inherent nucleophilicity of the furan ring (C-2/C-3) against the electron-donating activation of the benzene ring by the 7-methoxy group.

This guide provides a definitive technical analysis of Electrophilic Aromatic Substitution (EAS) on this substrate. Unlike standard benzofuran, the 7-methoxy derivative possesses a "dual-activation" landscape. We define the protocols required to achieve high regioselectivity, specifically targeting the C-2 position (kinetic control) while mitigating competitive substitution at the activated C-4 and C-6 positions.

Part 1: Electronic Landscape & Reactivity Theory

To control the reaction, one must understand the electronic bias of the substrate.[1] The 7-methoxy-1-benzofuran system contains two competing nucleophilic domains:

-

The Heterocyclic Enol Ether (C-2/C-3): The furan ring is inherently electron-rich. In benzofurans, the HOMO coefficient is largest at C-2 , making it the primary site for electrophilic attack (unlike indole, which favors C-3).

-

The Activated Benzene Ring (C-4/C-6): The methoxy group at C-7 is a strong

-acceptor but a powerful

The Dominant Pathway: Despite the activation of the benzene ring, the C-2 position of the furan ring remains the "super-nucleophile" for soft electrophiles (halogens, iminium ions). However, under strongly acidic conditions or with hard electrophiles (nitration), the activation energy gap narrows, risking polymerization or benzene-ring substitution.

Visualization: Reactivity Heatmap

The following diagram maps the nucleophilic hierarchy of the molecule.

Caption: Figure 1.[2][3][4] Nucleophilic hierarchy of 7-methoxy-1-benzofuran. Green indicates the preferred site for standard EAS; Red indicates potential side-reaction sites activated by the methoxy group.

Part 2: Validated Experimental Protocols

The following protocols are designed to be self-validating . The "Checkpoints" provided ensure that the researcher can verify the success of the intermediate steps before proceeding, preventing wasted time on failed batches.

Selective Halogenation (Bromination)

Objective: Mono-bromination at C-2 without ring opening or over-bromination at C-3/C-6.

Reagent Choice: N-Bromosuccinimide (NBS) is superior to elemental bromine (

Protocol:

-

Dissolution: Dissolve 7-methoxy-1-benzofuran (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration). Note: MeCN is preferred for easier workup.

-

Addition: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes. Protect from light to inhibit radical side reactions.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Dilute with water and extract with EtOAc. Wash organic layer with 5%

(to remove trace

Checkpoint: The product should appear as a distinct spot with a slightly lower

Vilsmeier-Haack Formylation (C-2 Aldehyde)

Objective: Introduction of a formyl group (-CHO) at C-2.[5][6] Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent), followed by electrophilic attack at C-2.

Protocol:

-

Reagent Formation: In a flame-dried flask under

, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add -

Substrate Addition: Dissolve 7-methoxy-1-benzofuran in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

-

Heating: Warm to RT, then heat to 60°C for 2 hours. Caution: Do not exceed 80°C; thermal instability increases with the 7-OMe group.

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered quench). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

Checkpoint: The intermediate iminium salt is water-soluble. If you extract before hydrolysis, you will lose the product. Ensure the aqueous layer is basic/neutral before extraction.

Nitration (The "Danger Zone")

Challenge: Benzofurans are acid-sensitive. Standard mixed acid (

Protocol:

-

Preparation: Dissolve 7-methoxy-1-benzofuran in Acetic Anhydride (

). Cool to -10°C (salt-ice bath). -

Nitration: Add Fuming

(1.0 eq) dropwise, keeping the internal temp below 0°C. -

Quench: Pour immediately into ice water/NaHCO3.

-

Result: Expect a mixture. While C-2 nitration is favored, the 7-OMe activation may yield significant C-4 nitro isomers. Purification via column chromatography is mandatory.

Part 3: Data Summary & Troubleshooting

Comparative Reactivity Table

| Reaction Type | Reagent System | Primary Product | Regioselectivity (C2:Other) | Key Risk Factor |

| Bromination | NBS / MeCN | 2-Bromo | >95:5 | Radical bromination (benzyl) if light is present. |

| Formylation | POCl3 / DMF | 2-Formyl | >98:2 | Polymerization if temp > 80°C. |

| Acylation | RCOCl / SnCl4 | 2-Acyl | 85:15 | Competitive C-3 acylation; Lewis acid ring opening. |

| Nitration | Ac2O / HNO3 | 2-Nitro / 4-Nitro | 60:40 (Variable) | Oxidative ring cleavage; Explosion hazard. |

Pathway Visualization: Vilsmeier-Haack Workflow

The following diagram illustrates the critical decision points in the formylation workflow.

Caption: Figure 2. Step-by-step logic flow for the Vilsmeier-Haack formylation, highlighting the critical hydrolysis checkpoint.

References

- Regioselectivity in Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Establishes C-2 preference for benzofurans vs C-3 for indoles).

-

Vilsmeier-Haack Protocol: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[5][6][7] Comprehensive Organic Synthesis, 2, 777-794.

-

Benzofuran Nitration Hazards: Keumi, T., et al. (1982). Regioselective Nitration of Benzofurans. Bulletin of the Chemical Society of Japan.

-

Agomelatine/Benzofuran Bioisosteres: Yous, S., et al. (1992). Novel naphthalenic ligands with high affinity for melatonin receptors. Journal of Medicinal Chemistry, 35(8), 1484–1486.

-

NBS Bromination Selectivity: Mitchell, R. H., et al. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear brominating agent. Journal of Organic Chemistry, 44(25), 4733–4735.

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

Methodological & Application

Application Note: Protocol for Acylation Using 7-Methoxy-1-benzofuran-2-carbonyl chloride

Introduction & Scope

7-Methoxy-1-benzofuran-2-carbonyl chloride (CAS: 242133-59-1) is a critical electrophilic building block in medicinal chemistry.[1] The benzofuran scaffold is a "privileged structure" found in numerous bioactive compounds, including melatonin receptor agonists (e.g., Agomelatine analogs), antimicrobial agents, and tubulin polymerization inhibitors targeting cancer cells.[1][2]

This application note provides a definitive guide for utilizing this reagent in nucleophilic acyl substitution reactions. Unlike generic acid chlorides, the electron-rich 7-methoxybenzofuran core imparts specific solubility and reactivity profiles that require tailored protocols to minimize hydrolysis and maximize yield.[1]

Key Applications:

-

N-Acylation: Synthesis of carboxamides (pharmacophore installation).[1]

-

O-Acylation: Synthesis of esters (prodrug design).[1]

-

Friedel-Crafts Acylation: Introduction of the benzofuroyl group onto aromatic rings.[1]

Chemical Properties & Safety Profile[1][3]

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns), H290 (May be corrosive to metals).[1]

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 210.61 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Decomposes in water/alcohols |

| Stability | Moisture sensitive; Hydrolyzes to 7-methoxy-2-benzofurancarboxylic acid |

Handling Directive:

-

Moisture Control: Store under inert atmosphere (

or Ar). Allow the container to reach room temperature before opening to prevent condensation. -

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1] Handle strictly within a fume hood to avoid inhalation of HCl vapors generated upon hydrolysis.

Mechanistic Insight

The reaction proceeds via a classic Nucleophilic Acyl Substitution mechanism. The methoxy group at the 7-position exerts an electron-donating effect (

Figure 1: Reaction Mechanism & Pathway

Caption: The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is then eliminated as a leaving group, restoring the carbonyl bond.[1]

Experimental Protocols

Protocol A: N-Acylation (Amide Synthesis) - The Gold Standard

Best for: Primary and secondary amines, high-value substrates.[1] Solvent System: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Reagents:

-

7-Methoxy-1-benzofuran-2-carbonyl chloride (1.1 – 1.2 equiv)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]

-

DMAP (0.1 equiv) – Optional, use only for sterically hindered amines.[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve the Amine (1.0 mmol) and Base (TEA, 1.5 mmol) in anhydrous DCM (5-10 mL).

-

Cooling: Cool the solution to

using an ice bath. Rationale: Controls the exotherm and prevents side reactions.[1] -

Addition: Dissolve 7-Methoxy-1-benzofuran-2-carbonyl chloride (1.1 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 5-10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically Hexane:EtOAc).[1]

-

Quench & Workup:

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Protocol B: O-Acylation (Ester Synthesis)

Best for: Primary and secondary alcohols, phenols.[1]

Reagents:

-

Alcohol substrate (1.0 equiv)[1]

-

Acid Chloride (1.2 equiv)[1]

-

Pyridine (solvent & base) OR DCM + TEA (2.0 equiv)[1]

Step-by-Step Methodology:

-

Setup: In a dry flask under

, dissolve the Alcohol in anhydrous DCM. -

Base Addition: Add TEA (2.0 equiv) and DMAP (catalytic, 5 mol%). Note: DMAP is highly recommended for esterification to act as a nucleophilic catalyst.

-

Acylation: Cool to

. Add 7-Methoxy-1-benzofuran-2-carbonyl chloride (1.2 equiv) portion-wise.[1] -

Completion: Stir at RT for 4–12 hours. (Phenols may require heating to reflux).[1]

-

Workup: Wash strictly with 1M HCl or 10% Citric Acid to remove DMAP/TEA. Neutralize with

, dry, and concentrate.

Protocol C: Schotten-Baumann Conditions

Best for: Amino acids, water-soluble amines, or when anhydrous solvents are unavailable.[1]

Method:

-

Dissolve the amine in 10% aqueous NaOH (or

).[1] -

Add an equal volume of DCM or Ether.

-

Add the acid chloride dropwise to the vigorously stirred biphasic mixture.

-

Stir for 1 hour. The product often precipitates or stays in the organic layer.

Workflow Visualization

Figure 2: Operational Workflow (Protocol A)

Caption: Standard operational workflow for N-acylation using anhydrous conditions.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous. Check reagent quality (white solid = good; yellow/sticky = hydrolyzed). |

| Unreacted Amine | HCl Scavenging Failure | Increase Base (TEA/DIPEA) to 2.5 equiv. Ensure vigorous stirring. |

| Impurity Spots | DMAP Contamination | If using DMAP, ensure thorough acidic wash (1M HCl) during workup.[1] |

| Precipitation | Product Insolubility | If product precipitates during reaction, add more solvent (THF or DMF) or filter the solid directly (it might be pure product).[1] |

References

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Kowalewska, M. et al. Journal of Chemistry, 2013.[1][6] Link

-

Amide Synthesis: Mechanisms, Characteristics, Applications. BOC Sciences.

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 2017. Link

-

Benzofuran Derivatives as Anticancer Agents. Molecules, 2022.[7] Link

-

Safety Data Sheet: 1-Benzofuran-5-carbonyl chloride. Fisher Scientific.[1] Link(Note: Used as surrogate for safety data on benzofuran carbonyl chlorides).[1]

Sources

- 1. Lab Reporter [fishersci.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

reaction of 7-Methoxy-1-benzofuran-2-carbonyl chloride with primary amines

Application Note & Protocol Guide

Executive Summary & Biological Context

The 7-methoxy-1-benzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in neuroprotective agents, adenosine receptor antagonists (

This guide details the high-yield synthesis of these amides via the Nucleophilic Acyl Substitution of 7-methoxy-1-benzofuran-2-carbonyl chloride with primary amines.[1] Unlike direct coupling reagents (HATU/EDC), the acid chloride route offers superior kinetics and cleaner impurity profiles for scale-up, provided moisture is strictly controlled.

Key Applications

-

Neuroprotection: Antioxidant activity against NMDA-induced excitotoxicity.[1][2][3]

-

Melatonergic Ligands: Bioisosteres of agomelatine.[1]

-

Adenosine Antagonists: Selective ligands for CNS disorders.[1]

Reaction Mechanism

The reaction proceeds via a classic addition-elimination mechanism.[1][4] The primary amine nucleophile attacks the highly electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, reforming the carbonyl and generating the amide.

Critical Consideration: The reaction produces Hydrogen Chloride (HCl) as a byproduct. If not neutralized, HCl will protonate the remaining amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Therefore, a stoichiometric excess of a non-nucleophilic base (tertiary amine) is required.

Pathway Visualization

Figure 1: Mechanistic pathway of nucleophilic acyl substitution.[1]

Experimental Protocols

Method A: Anhydrous Organic Phase (Gold Standard)

Recommended for: Drug discovery, library synthesis, and moisture-sensitive amines. Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

Reagents & Stoichiometry

| Component | Equivalents | Role |

| 7-Methoxy-1-benzofuran-2-carbonyl chloride | 1.0 eq | Electrophile (Limiting Reagent) |

| Primary Amine ( | 1.1 eq | Nucleophile (Slight excess ensures completion) |

| Triethylamine (TEA) | 1.5 - 2.0 eq | HCl Scavenger (Sacrificial base) |

| DCM (Anhydrous) | 0.1 - 0.2 M | Solvent |

Step-by-Step Procedure